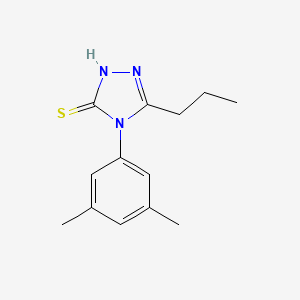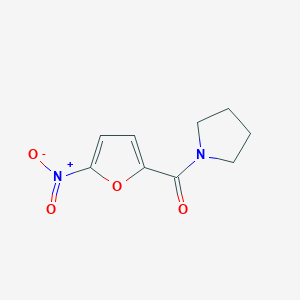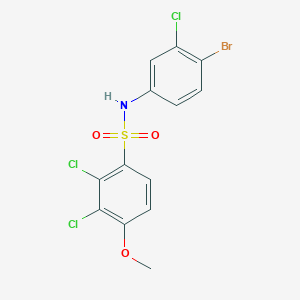
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a benzenesulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the halogenation of a suitable aromatic precursor, followed by sulfonation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine: Shares similar halogenation patterns but differs in the core structure.
N-(4-bromo-3-chlorophenyl)naphthalene-2-sulfonamide: Similar in having a sulfonamide group but with a naphthalene core.
Uniqueness
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is unique due to the combination of multiple halogen atoms and a methoxy group on a benzenesulfonamide scaffold. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl3NO3S/c1-21-10-4-5-11(13(17)12(10)16)22(19,20)18-7-2-3-8(14)9(15)6-7/h2-6,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCKXWFVZGUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}methanol](/img/structure/B4719859.png)
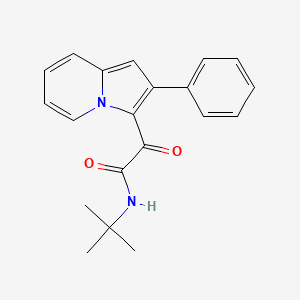
![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B4719886.png)
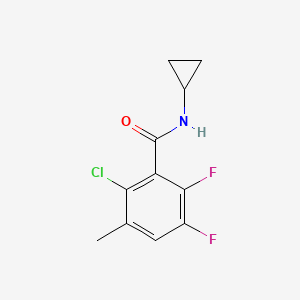
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-{[4-(diethylamino)-2-methylphenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)
